N1-(4-ethoxyphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
N’-(4-ETHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a combination of ethoxyphenyl, thiophene, triazolo, and thiazolyl groups. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heterocyclic rings in its structure suggests diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of N’-(4-ETHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Synthesis of the triazolo-thiazole moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolo-thiazole ring system.
Coupling reactions: The final step involves coupling the synthesized heterocyclic moieties with the ethoxyphenyl group under suitable conditions to form the target compound.
Chemical Reactions Analysis
N’-(4-ETHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
N’-(4-ETHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:
Medicinal Chemistry:
Material Science: The presence of thiophene and triazolo-thiazole rings makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: The compound can be used to study enzyme inhibition and receptor modulation due to its complex structure.
Mechanism of Action
The mechanism of action of N’-(4-ETHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with various molecular targets:
Comparison with Similar Compounds
N’-(4-ETHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE can be compared with other similar compounds:
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Tioconazole: An antifungal agent with a thiophene ring.
These compounds share the thiophene nucleus but differ in their additional functional groups and therapeutic applications, highlighting the uniqueness of N’-(4-ETHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE.
Properties
Molecular Formula |
C20H19N5O3S2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]oxamide |
InChI |
InChI=1S/C20H19N5O3S2/c1-2-28-15-7-5-13(6-8-15)22-19(27)18(26)21-10-9-14-12-30-20-23-17(24-25(14)20)16-4-3-11-29-16/h3-8,11-12H,2,9-10H2,1H3,(H,21,26)(H,22,27) |
InChI Key |
DHNMDEDADGBPGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Origin of Product |
United States |
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